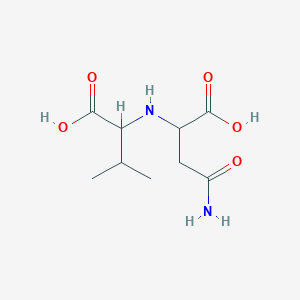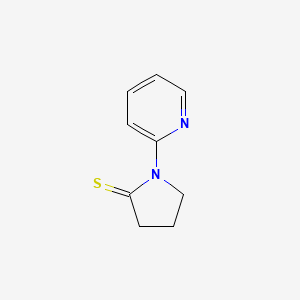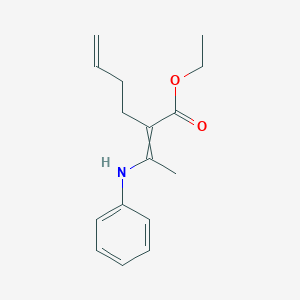
Ethyl 2-(1-anilinoethylidene)hex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-anilinoethylidene)hex-5-enoate is an organic compound with a complex structure that includes an ethyl ester, an anilino group, and a hexenoate moiety
Métodos De Preparación
The synthesis of Ethyl 2-(1-anilinoethylidene)hex-5-enoate typically involves the reaction of ethyl hex-5-enoate with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Ethyl 2-(1-anilinoethylidene)hex-5-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-anilinoethylidene)hex-5-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-anilinoethylidene)hex-5-enoate involves its interaction with specific molecular targets and pathways. The anilino group can interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl 2-(1-anilinoethylidene)hex-5-enoate can be compared with similar compounds such as:
Ethyl 2-hexenoate: This compound has a similar ester group but lacks the anilino group, making it less versatile in certain applications.
Ethyl trans-2-hexenoate: Similar in structure but with different stereochemistry, affecting its reactivity and applications.
Ethyl 2-cyanoacrylate: While structurally different, it shares some reactivity patterns with this compound.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
833461-24-8 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
ethyl 2-(1-anilinoethylidene)hex-5-enoate |
InChI |
InChI=1S/C16H21NO2/c1-4-6-12-15(16(18)19-5-2)13(3)17-14-10-8-7-9-11-14/h4,7-11,17H,1,5-6,12H2,2-3H3 |
Clave InChI |
XMUDITJSFKAXOV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C)NC1=CC=CC=C1)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



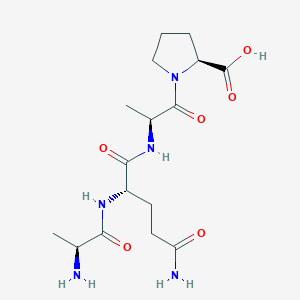
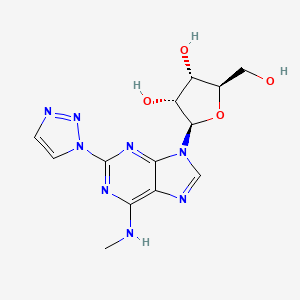

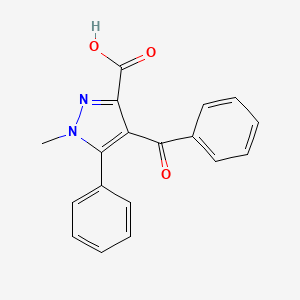
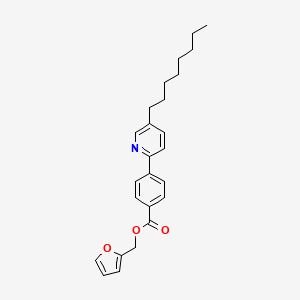
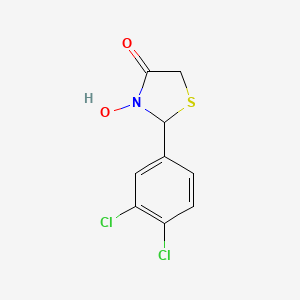
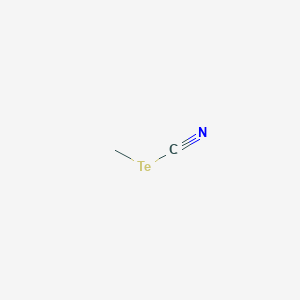

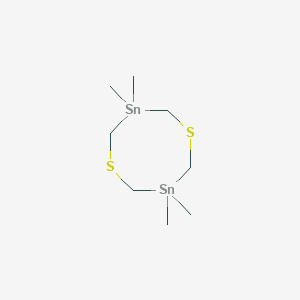
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
